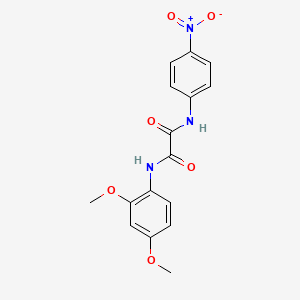

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, also known as DNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNO is a member of the oxalamide family, which has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Synthetic Methodologies : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Probes : A novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), based on a 4-nitroimidazole moiety, was developed for imaging the hypoxic status of tumor cells. This probe exhibited high selectivity, “Turn-On” fluorescence response, and no cytotoxicity, making it applicable in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

Electrochromic Properties : The copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with 3,4-ethylene dioxythiophene was synthesized, exhibiting distinct electrochromic properties with five different colors. This finding is significant for the development of electrochromic devices with environmental and redox stability (Variş et al., 2007).

Molecular Electronics : A molecule containing a nitroamine redox center demonstrated significant potential in electronic devices, exhibiting negative differential resistance and a high on-off peak-to-valley ratio. This suggests its applicability in molecular electronic devices (Chen et al., 1999).

Oxidative Stress in Endothelial Cells : Nitronyl nitroxides (NN) have been found effective in decomposing free radicals and protecting brain endothelial cells, which form the blood-brain barrier, against oxidative stress. This highlights their potential as protective agents in cerebral oxidative stress scenarios (Blasig et al., 2002).

Mechanism of Action

Target of Action

Similar compounds, such as monocyclic β-lactams, have been known to target a variety of biologically relevant enzymes .

Mode of Action

Β-lactams, a class of compounds to which this compound is related, typically work by inhibiting the enzymes involved in the final steps of cell wall synthesis in bacteria .

Biochemical Pathways

Β-lactams generally interfere with the peptidoglycan synthesis pathway, disrupting bacterial cell wall formation and leading to cell death .

Result of Action

Related β-lactams typically result in bacterial cell death due to the disruption of cell wall synthesis .

properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6/c1-24-12-7-8-13(14(9-12)25-2)18-16(21)15(20)17-10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXQHCRPKNGPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)